![molecular formula C23H23N3O5 B2499978 methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate CAS No. 758700-62-8](/img/structure/B2499978.png)

methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

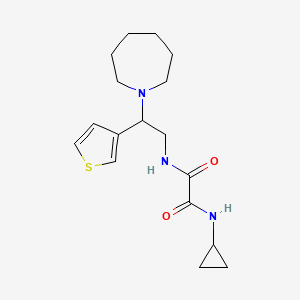

The compound of interest, methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its multiple functional groups and fused ring system. The presence of amino, cyano, oxo, and ester functionalities suggests potential for diverse chemical transformations and biological activity.

Synthesis Analysis

The synthesis of related 4H-pyrano[3,2-c]pyridines can be achieved through the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents such as benzylidenemalononitriles and α-cyanoacrylic esters in the presence of a catalytic amount of piperidine . Additionally, the reaction with acetic anhydride can afford fused systems, which may be relevant to the synthesis of the compound . Methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize fused pyranones, which could be a precursor or a related compound to the target molecule .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, has been established by X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to determine the structure of the compound of interest, providing insights into its three-dimensional conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The compound of interest contains reactive functional groups that could undergo various chemical reactions. For instance, the amino group could participate in the formation of Schiff bases or amides, while the cyano group could be involved in nucleophilic addition reactions . The ester functionality could undergo hydrolysis or transesterification . Moreover, the presence of a pyran ring fused to a pyridine suggests potential for electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the ester group suggests it would have some solubility in organic solvents, while the amino group could confer basic properties and the potential for salt formation . The fused ring system may impart rigidity to the molecule, affecting its melting point and crystallinity . The compound's reactivity could be explored through its reactions with various nucleophiles and electrophiles, as well as its behavior under different conditions such as acidic or basic media .

科学的研究の応用

Supramolecular Structures and Hydrogen Bonding

Research on substituted pyrazolylbenzoates, such as those by Portilla et al. (2007), demonstrates the significance of hydrogen bonding in forming supramolecular structures in organic compounds. These findings have implications for the design of new materials and the understanding of molecular interactions in complex systems (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Antibacterial Activity

El-Haggar et al. (2015) synthesized novel coumarin derivatives and evaluated their antibacterial activity, demonstrating the potential of complex organic compounds in developing new antibacterial agents. Such research is critical for addressing the growing concern of antibiotic resistance (El-Haggar, Nosseir, Shawky, Abotaleb, & Nasr, 2015).

Catalytic and Synthetic Applications

Studies on the transformations of formylchromone derivatives into pyrroles and pyridines by Clarke et al. (1985) highlight the utility of complex organic molecules in synthetic chemistry, offering pathways to a variety of heterocyclic compounds. This research underpins the synthesis of pharmaceuticals, agrochemicals, and other functional materials (Clarke, Fitton, Kosmirak, Suschitzky, & Suschitzky, 1985).

Corrosion Inhibition

Ji et al. (2016) synthesized a Schiff base derivative and explored its corrosion inhibition properties, demonstrating how complex organic compounds can protect metals from corrosion. This research has significant applications in industrial processes and materials science (Ji, Xu, Gong, Zhang, Jin, Ning, Meng, Yang, & Chen, 2016).

将来の方向性

特性

IUPAC Name |

methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-13-10-18-20(22(27)26(13)12-16-4-3-9-30-16)19(17(11-24)21(25)31-18)14-5-7-15(8-6-14)23(28)29-2/h5-8,10,16,19H,3-4,9,12,25H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUIMWMGGCTFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(=O)OC)C(=O)N1CC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)